![molecular formula C17H20N4O B5797098 N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide, also known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPN is a derivative of nicotinamide and has been found to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.
作用機序
The mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide involves the inhibition of various signaling pathways that are involved in cell proliferation and survival. N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has been found to inhibit the activation of PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has also been found to inhibit the expression of various oncogenes such as c-Myc and Bcl-2.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide can induce apoptosis in cancer cells by activating the caspase cascade. N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has also been found to inhibit angiogenesis, which is the process of formation of new blood vessels that is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the major advantages of using N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide in lab experiments is its low toxicity and high bioavailability. N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has been found to be well-tolerated in animal studies and does not exhibit any significant adverse effects. However, one of the limitations of using N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide. One of the major areas of research is the development of novel N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide derivatives with improved efficacy and bioavailability. Another area of research is the investigation of the potential applications of N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide in other diseases such as diabetes and neurodegenerative disorders. Additionally, studies are needed to investigate the long-term effects of N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide on human health and its potential use in clinical settings.
Conclusion:
In conclusion, N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various research fields. N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide exhibits unique biochemical and physiological properties that make it a promising candidate for various research studies. Further research is needed to fully understand the potential applications of N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide in various diseases and its long-term effects on human health.
合成法
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide involves the reaction of 4-methyl-1-piperazinecarboxylic acid with 4-aminophenyl nicotinate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide.
科学的研究の応用
N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has been extensively studied for its potential applications in various scientific research fields. One of the major research areas where N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has been investigated is cancer research. Studies have shown that N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
特性
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20-9-11-21(12-10-20)16-6-4-15(5-7-16)19-17(22)14-3-2-8-18-13-14/h2-8,13H,9-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQFACJMQLSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

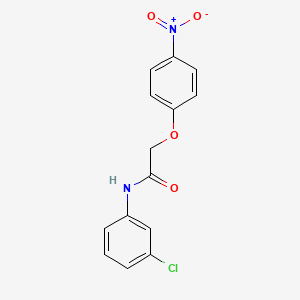
![N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide](/img/structure/B5797022.png)
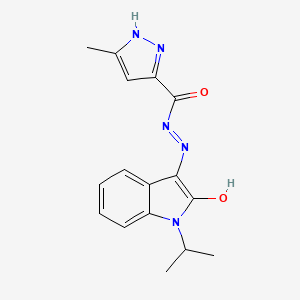
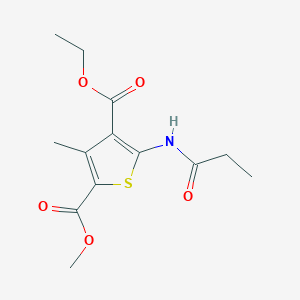
![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)
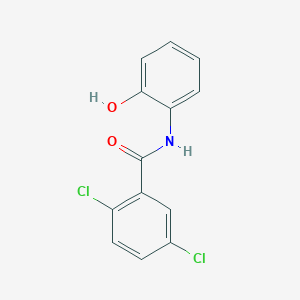
![ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5797050.png)
![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)
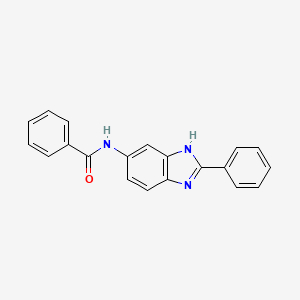
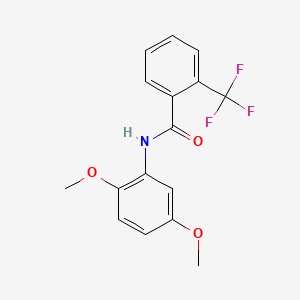
![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)
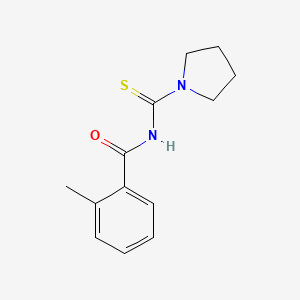
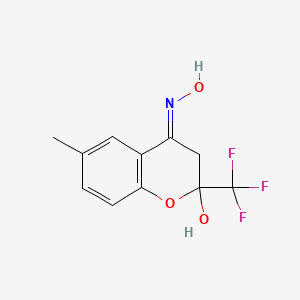
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)